molecular formula C11H15N3O2 B12992270 (3S,4S)-4-Methyl-1-(pyrimidin-2-ylmethyl)pyrrolidine-3-carboxylic acid

(3S,4S)-4-Methyl-1-(pyrimidin-2-ylmethyl)pyrrolidine-3-carboxylic acid

Cat. No.: B12992270
M. Wt: 221.26 g/mol
InChI Key: MARVACPALDXKAC-RKDXNWHRSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3S,4S)-4-Methyl-1-(pyrimidin-2-ylmethyl)pyrrolidine-3-carboxylic acid is a chiral compound that belongs to the class of pyrrolidines Pyrrolidines are five-membered nitrogen-containing heterocycles that are widely used in organic synthesis and medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S,4S)-4-Methyl-1-(pyrimidin-2-ylmethyl)pyrrolidine-3-carboxylic acid typically involves the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as an amino acid derivative.

    Introduction of the Pyrimidin-2-ylmethyl Group: This step involves the alkylation of the pyrrolidine ring with a pyrimidin-2-ylmethyl halide under basic conditions.

    Carboxylation: The carboxylic acid group can be introduced through a carboxylation reaction, often using carbon dioxide under high pressure.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental sustainability. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed to enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

(3S,4S)-4-Methyl-1-(pyrimidin-2-ylmethyl)pyrrolidine-3-carboxylic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.

    Substitution: The pyrimidin-2-ylmethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride (NaH) and alkyl halides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or aldehydes.

Scientific Research Applications

(3S,4S)-4-Methyl-1-(pyrimidin-2-ylmethyl)pyrrolidine-3-carboxylic acid has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a chiral auxiliary in asymmetric synthesis.

    Biology: The compound can be used in the study of enzyme mechanisms and as a ligand in receptor binding studies.

    Industry: The compound can be used in the production of fine chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of (3S,4S)-4-Methyl-1-(pyrimidin-2-ylmethyl)pyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidine ring and the pyrimidin-2-ylmethyl group play crucial roles in binding to these targets, leading to modulation of their activity. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    (2S,4R)-4-Hydroxypyrrolidine-2-carboxamide: This compound has a similar pyrrolidine ring structure but differs in the functional groups attached.

    (2S,4R)-1-Benzoylpyrrolidine-2-carboxamide: Another pyrrolidine derivative with different substituents, used in various chemical and biological studies.

Uniqueness

(3S,4S)-4-Methyl-1-(pyrimidin-2-ylmethyl)pyrrolidine-3-carboxylic acid is unique due to its specific stereochemistry and the presence of both the pyrimidin-2-ylmethyl and carboxylic acid groups. This combination of features makes it particularly valuable in asymmetric synthesis and as a potential therapeutic agent.

Properties

Molecular Formula

C11H15N3O2

Molecular Weight

221.26 g/mol

IUPAC Name

(3S,4S)-4-methyl-1-(pyrimidin-2-ylmethyl)pyrrolidine-3-carboxylic acid

InChI

InChI=1S/C11H15N3O2/c1-8-5-14(6-9(8)11(15)16)7-10-12-3-2-4-13-10/h2-4,8-9H,5-7H2,1H3,(H,15,16)/t8-,9-/m1/s1

InChI Key

MARVACPALDXKAC-RKDXNWHRSA-N

Isomeric SMILES

C[C@@H]1CN(C[C@H]1C(=O)O)CC2=NC=CC=N2

Canonical SMILES

CC1CN(CC1C(=O)O)CC2=NC=CC=N2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.